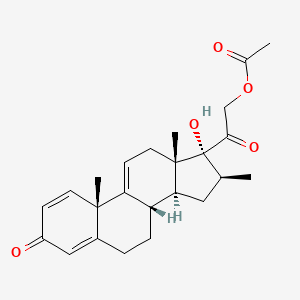
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
Vue d'ensemble
Description
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate, also known as Dexamethasone, is a synthetic glucocorticoid that is widely used in scientific research. It is a potent anti-inflammatory and immunosuppressant agent that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee exerts its anti-inflammatory and immunosuppressant effects by binding to the glucocorticoid receptor (GR), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. The binding of 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee to the GR leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the upregulation or downregulation of target genes, depending on the context.
Biochemical and Physiological Effects:
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee has a wide range of biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the induction of anti-inflammatory cytokines, the suppression of immune responses, the promotion of apoptosis, and the inhibition of angiogenesis. It has been shown to be effective in the treatment of a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee has several advantages for lab experiments, including its potency, selectivity, and stability. It is also readily available and relatively inexpensive. However, it has some limitations, including its potential for off-target effects, its potential to induce cell death at high concentrations, and its potential to interfere with other signaling pathways.
Orientations Futures
There are several future directions for the study of 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee. One area of research is the development of more selective glucocorticoid receptor agonists that have fewer off-target effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressant effects of 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee. Additionally, there is a need for more studies on the long-term effects of 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee on various physiological systems, including the immune system, the cardiovascular system, and the nervous system. Finally, there is a need for more studies on the potential use of 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee in combination with other drugs for the treatment of various diseases.
Applications De Recherche Scientifique
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetatee is widely used in scientific research for its anti-inflammatory and immunosuppressant properties. It is used in cell culture experiments to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It is also used in animal models of inflammation and autoimmune diseases to study the underlying mechanisms of these diseases and to test potential therapeutic interventions.
Propriétés
IUPAC Name |
[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMQVULRVUEU-NZDAKWCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914193 | |
| Record name | (16beta)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910-99-6 | |
| Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (16beta)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Nitrophenyl)hydrazono]malononitrile](/img/structure/B1617460.png)


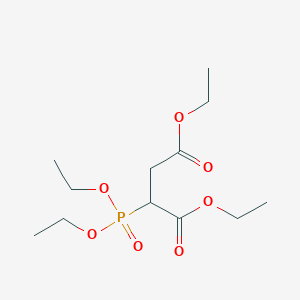
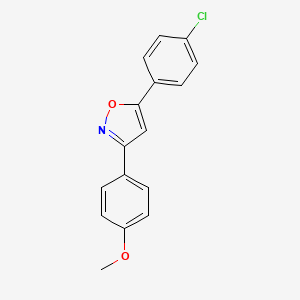

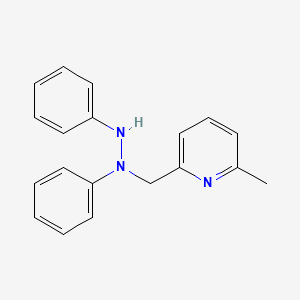
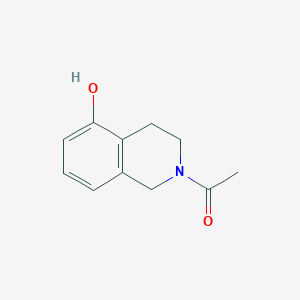
![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)
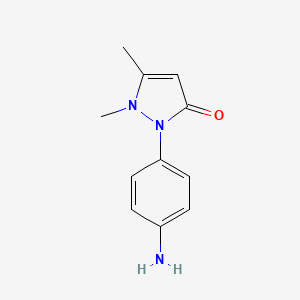
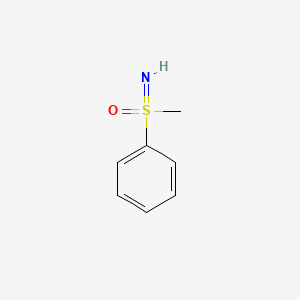
![Benzyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B1617478.png)

